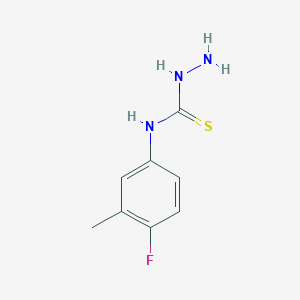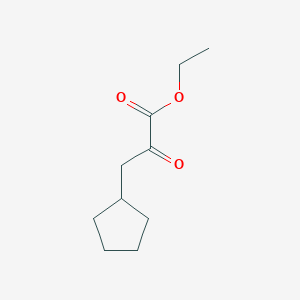
3-Cyclopentyl-2-oxopropionic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-2-oxopropionic acid ethyl ester is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-2-oxopropionic acid ethyl ester typically involves the following steps :
Preparation of Grignard Reagent: Bromomethyl-cyclopentane (4.9 g, 30 mmol) is dissolved in anhydrous tetrahydrofuran (THF) (30 mL). Magnesium (800 mg, 33 mmol) and a small amount of iodine solid are added to the solution. The mixture is heated to reflux until the brown color disappears, and stirring is continued for 30 minutes. The mixture is then cooled to room temperature.
Reaction with Diethyl Oxalate: Diethyl oxalate (3.54 mL, 26 mmol) is dissolved in 150 mL of dry toluene and cooled to -78°C under a nitrogen atmosphere. The Grignard reagent prepared above is added slowly into the solution via syringe over a period of 15 minutes. The reaction mixture is stirred at -78°C for 1 hour and then quenched with aqueous ammonium chloride solution.
Extraction and Purification: The two layers are separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over sodium sulfate. The solid is removed by filtration, and the filtrate is concentrated by rotary evaporation. The crude residue is then purified by flash chromatography on silica gel to give the desired product, this compound (3.5 g, 51%).
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentyl-2-oxopropionic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to yield 3-Cyclopentyl-2-oxopropionic acid and ethanol.
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is commonly used for hydrolysis reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Hydrolysis: 3-Cyclopentyl-2-oxopropionic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-2-oxopropionic acid ethyl ester is utilized in several scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-2-oxopropionic acid ethyl ester involves its interaction with specific molecular targets and pathways . The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-cyclopentyl-2-oxoacetate
- Ethyl 2-(oxan-4-yl)-2-oxoacetate
- Ethyl 2-oxoheptanoate
- Methyl 4-methyl-2-oxopentanoate
- Ethyl 5-methyl-2-oxohexanoate
- Ethyl 4-cyclopropyl-2,4-dioxobutanoate
- Diethyl 2-oxopentanedioate
- Ethyl 2-oxohexanoate
- Ethyl 2-cyclohexyl-2-oxoacetate
- Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate
- Ethyl 3-methyl-2-oxobutanoate
- Ethyl 4-cyclobutyl-2,4-dioxobutanoate
Uniqueness
3-Cyclopentyl-2-oxopropionic acid ethyl ester is unique due to its specific cyclopentyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
ethyl 3-cyclopentyl-2-oxopropanoate |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)9(11)7-8-5-3-4-6-8/h8H,2-7H2,1H3 |
Clave InChI |
GDJNWQCPNZOQDM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)CC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


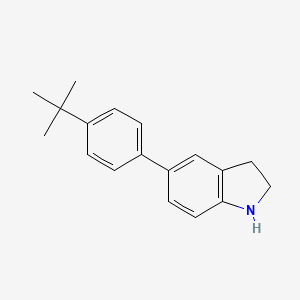


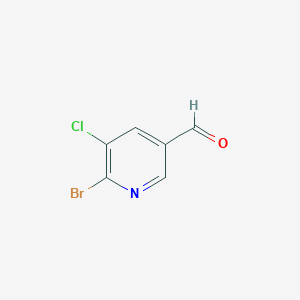
![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)
![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)


![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)
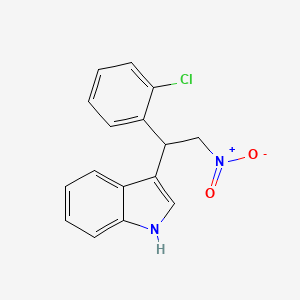
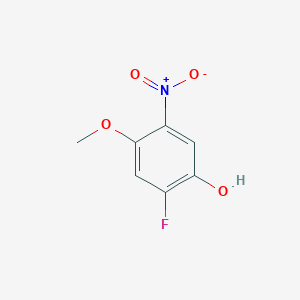
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12852290.png)
